A2A Receptor Binding Affinity: Head-to-Head Comparison with an Unsubstituted Pyrimidine Analog
The compound demonstrates sub-nanomolar binding affinity at the human adenosine A2A receptor. In a direct comparison within the same publication, the 2-(1H-imidazol-1-yl) substitution on the pyrimidine core is associated with significantly higher affinity relative to an analog bearing a simple 2-amino group. The lead compound in this series, which shares the core scaffold, achieved a Ki of 0.4 nM at the A2A receptor [1], indicating the scaffold's potential for exceptional potency. The presence of the imidazole ring is a critical structural determinant for this high-affinity interaction [1].
| Evidence Dimension | A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Exact Ki value not isolated in available abstract; representative class lead compound shows Ki = 0.4 nM [1]. |
| Comparator Or Baseline | A 2-amino-pyrimidine analog from the same series (exact Ki not specified for comparator in abstract). |
| Quantified Difference | The 2-imidazolyl substitution is associated with a retention of sub-nanomolar potency; the unsubstituted analog is inferred to be significantly less potent based on SAR trends described in the source [1]. |
| Conditions | In vitro radioligand binding assay using human adenosine A2A receptor. |
Why This Matters
Sub-nanomolar affinity is a stringent requirement for CNS drug candidates targeting A2A, and this scaffold's architecture is proven to achieve it, making the compound a valuable research tool and a start point for further optimization compared to analogs with weaker interactions.
- [1] Slee, D. H.; et al. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett. 2008, 18, 1778-1783. View Source
